molecular formula C7H12ClF3N2O B1375434 N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1803587-36-1

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No. B1375434
M. Wt: 232.63 g/mol
InChI Key: ZYWBNTIOVKGLSG-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-36-1 . It has a molecular weight of 232.63 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 232.63 . The InChI code provides additional information about its molecular structure .

Scientific Research Applications

  • Organic Synthesis

    • Application : Utilized in the synthesis of fluorine-containing organic compounds, which are significant in new drug development .
    • Methods : Involves reactions like cycloaddition and cascade reactions to introduce fluorine atoms or groups into molecules .
    • Results : The introduction of trifluoromethyl groups can significantly alter the fat solubility, metabolic stability, and biological activities of drug molecules .
  • Medicinal Chemistry

    • Application : As a building block for bioactive molecules with potential activities like protease inhibition, anticancer, anti-tumor, and anti-HIV .
    • Methods : Synthesis of trifluoromethyl ketimines as intermediates for further chemical transformations .
    • Results : The creation of various bioactive molecules that can be used in lead compound structures for drug development .
  • Pharmaceuticals

    • Application : In the preparation of pharmaceutical compounds for treatment of conditions like rheumatoid arthritis, ankylosing spondylitis, and psoriatic arthritis .
    • Methods : Specific synthesis processes to create solid state forms of the compound and corresponding pharmaceutical compositions .
    • Results : Development of treatment methods and kits based on the synthesized pharmaceutical compounds .
  • Chiral Medicine

    • Application : In the technological innovation center of chiral medicine for the synthesis of chiral drugs .
    • Methods : Employing asymmetric synthesis techniques to produce enantiomerically pure compounds .
    • Results : Production of chiral medicines that can have improved efficacy and reduced side effects compared to their racemic mixtures .
  • Functional Materials

    • Application : Potential use in the development of materials with special properties due to the presence of fluorine atoms .
    • Methods : Incorporation into polymers or other materials to enhance their properties .
    • Results : Creation of materials with unique characteristics such as increased stability or altered physical properties .
  • Pesticides

    • Application : Formulation of pesticides where the fluorine-containing groups can play a role in the effectiveness of the pesticide .
    • Methods : Chemical synthesis of pesticide compounds that include the trifluoromethyl group .
    • Results : Enhanced pesticide formulations that could offer better solubility, stability, and interaction with the target pests .
  • Catalytic Asymmetric Synthesis

    • Application : Used in the synthesis of chiral molecules, particularly in the creation of spiro compounds which are valuable in pharmaceuticals .
    • Methods : Involves catalytic reactions that produce high yields and excellent stereoselectivity, often employing low catalyst loading .
    • Results : The synthesis results in chiral fluorospiroindole derivatives with high diastereo- and enantioselectivities .
  • Magnetic Resonance Imaging (MRI)

    • Application : Potential use as a contrast agent for 19F MRI , due to the fluorine atoms present in the compound .
    • Methods : Study of Cu(II) complexes with cyclam-based ligands containing the compound as pendant arms .
    • Results : Significant relaxation enhancement observed, indicating suitability for efficient 19F MRI contrast agents .
  • Agrochemicals

    • Application : As a structural motif in active ingredients for crop protection, leveraging the unique properties of the fluorine atom .
    • Methods : Synthesis of trifluoromethylpyridines and derivatives for use in agrochemicals .
    • Results : Development of novel agrochemicals that protect crops from pests, with ongoing research and development activities .
  • Pharmaceutical Compositions

    • Application : In the preparation of pharmaceutical compositions for the treatment of various diseases, including rheumatoid arthritis .
    • Methods : Processes for preparing solid state forms of the compound and corresponding pharmaceutical compositions .
    • Results : Methods of treatment and synthesis developed, along with kits and products-by-process .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

There are ongoing studies on the synthesis and reactions of similar compounds . These could potentially provide new methods for the synthesis of “N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” and other related compounds.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWBNTIOVKGLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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